7-Chloro-2-methyl-5-nitro-2H-indazole
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Overview
Description
7-Chloro-2-methyl-5-nitro-2H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-5-nitro-2H-indazole can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of pyridine phenylboronic acid with appropriate starting materials . Another method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Chloro-2-methyl-5-nitro-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.
Industry: Utilized in the production of dyes and pigments due to its aromatic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
2H-Indazole: A basic structure without the chloro, methyl, and nitro substitutions.
1H-Indazole: Another tautomeric form of indazole with different biological activities.
5-Nitroindazole: Similar structure but lacks the chloro and methyl groups.
Uniqueness: 7-Chloro-2-methyl-5-nitro-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-chloro-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-4-5-2-6(12(13)14)3-7(9)8(5)10-11/h2-4H,1H3 |
InChI Key |
MNMHDAYUOXAQMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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